



# **Application Notes and Protocols for 3-Nitro-L**tyrosine Analysis

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Compound of Interest		
Compound Name:	3-Nitro-L-tyrosine	
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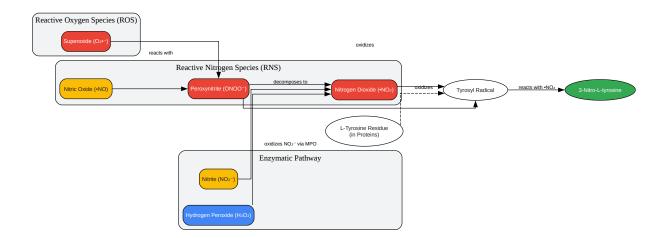
These application notes provide detailed protocols for the preparation of biological samples for the analysis of **3-Nitro-L-tyrosine** (3-NT), a key biomarker for nitrosative stress. The methodologies cover various analytical platforms, including High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

**3-Nitro-L-tyrosine** is a stable product of post-translational modification of proteins mediated by reactive nitrogen species (RNS) such as peroxynitrite.[1][2] Its quantification in biological matrices like plasma, urine, and tissue is crucial for understanding the role of nitrosative stress in various physiological and pathological conditions.[1][3]

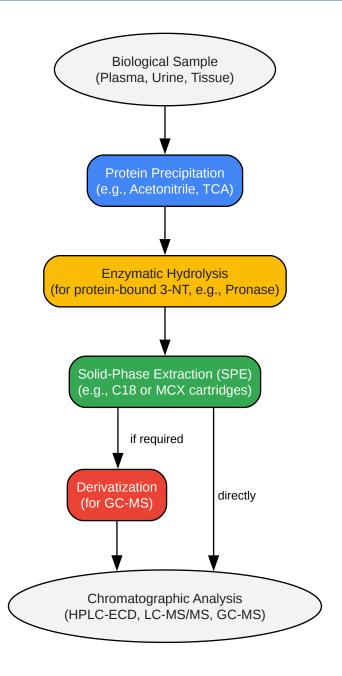
## Signaling Pathways of 3-Nitro-L-tyrosine Formation

The formation of **3-Nitro-L-tyrosine** is a complex process involving both enzymatic and nonenzymatic pathways. The primary mechanism involves the reaction of nitric oxide (•NO) with superoxide (O<sub>2</sub>•-) to form the highly reactive peroxynitrite (ONOO-).[4][5] Peroxynitrite, or its derived radicals, then nitrates the tyrosine residues on proteins.[6][7] An alternative pathway involves the action of peroxidases, such as myeloperoxidase, which can catalyze the nitration of tyrosine in the presence of nitrite and hydrogen peroxide.[8]









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